molecular formula C10H7ClN2S B11961415 2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate

2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate

Cat. No.: B11961415
M. Wt: 222.69 g/mol
InChI Key: AOUMWBIKKHDKSP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a chlorophenyl group, a cyanoethyl group, and a thiocyanate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate can be achieved through several methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates with the displacement of sulfite . Industrial production methods often involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or anticancer activities .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1-cyanoethyl] thiocyanate

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-8(2-4-9)5-10(6-12)14-7-13/h1-4,10H,5H2

InChI Key

AOUMWBIKKHDKSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)SC#N)Cl

Origin of Product

United States

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